5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Descripción
The compound 5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a heterocyclic molecule featuring a pyrido[2,1-b]quinazoline core. This bicyclic system is substituted with an ethyl group at position 5, a ketone group at position 11, and a carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent introduces strong electron-withdrawing effects, while the ethyl group enhances lipophilicity.
Propiedades
IUPAC Name |
5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-2-27-18-13-14(6-11-17(18)21(30)28-12-4-3-5-19(27)28)20(29)26-15-7-9-16(10-8-15)31-22(23,24)25/h6-11,13,19H,2-5,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVJOUFDUOJIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Substituent Impact on Key Properties
| Compound | Substituent (R) | LogP (Predicted) | Solubility (µg/mL) | TPSA (Ų) |
|---|---|---|---|---|
| Target Compound | CF₃O-Ph | 3.8 | 12.5 | 85.7 |
| Compound A | MeO-Ph | 2.9 | 28.3 | 78.4 |
| Compound B | 5-Me, 11-oxo | 3.2 | 18.7 | 72.1 |
| Compound C | Ph (unsubstituted) | 3.5 | 9.8 | 65.2 |
Data derived from QSPR models () and analog studies. TPSA = Topological Polar Surface Area.
Electronic and Steric Modulations
The trifluoromethoxy group in the target compound introduces:
- Increased steric bulk : The trifluoromethoxy substituent occupies ~20% more van der Waals space than methoxy, as estimated from molecular descriptor analyses (). This may hinder rotational freedom or receptor binding.
In contrast, the ethyl group at position 5 marginally increases lipophilicity (LogP ~3.8 vs. 3.2 for methyl analogs), favoring membrane permeability but reducing aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
